

Initial Studies of AZ82 in Breast Cancer Models: A Technical Overview

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Compound of Interest

Compound Name: AZ82

Cat. No.: B593823

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This technical guide provides an in-depth overview of the initial preclinical studies of **AZ82**, a selective inhibitor of the kinesin-like protein KIFC1, in breast cancer models. The focus is on the compound's mechanism of action, its effects on cancer cells with amplified centrosomes, and the experimental methodologies used in its initial characterization.

Core Findings and Quantitative Data

AZ82 has been identified as a potent and selective inhibitor of KIFC1, a motor protein crucial for the clustering of supernumerary centrosomes in cancer cells. By inhibiting KIFC1, **AZ82** induces multipolar spindle formation during mitosis, leading to mitotic catastrophe and cell death in cancer cells with centrosome amplification, a common feature in many breast cancers.

Biochemical and Cellular Activity of AZ82

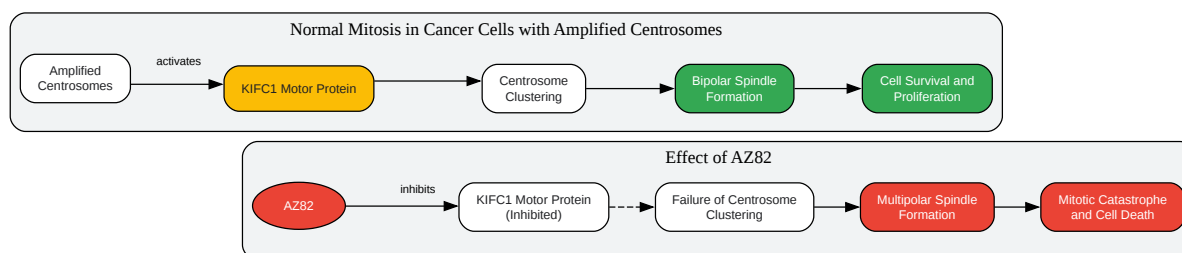
The following table summarizes the key quantitative data from the initial studies of **AZ82**.

Parameter	Value	Description	Cell Line/System	Reference
Ki	43 nM	Inhibitor constant, indicating the binding affinity of AZ82 to the KIFC1/microtubule complex.	Biochemical Assay	[1][2]
IC50 (ATPase)	300 nM	Concentration of AZ82 that inhibits 50% of the microtubule-stimulated KIFC1 ATPase activity.	Biochemical Assay	[2][3]
IC50 (mant-ATP binding)	0.90 ± 0.09 µM	Concentration of AZ82 that inhibits 50% of mant-ATP binding to the KIFC1/microtubule complex.	Biochemical Assay	[2]
IC50 (mant-ADP release)	1.26 ± 0.51 µM	Concentration of AZ82 that inhibits 50% of mant-ADP release from the KIFC1/microtubule complex.	Biochemical Assay	[2]
Effective Concentration	0.4 to 1.2 µM	Concentration range of AZ82 that results in mitotic delay and multipolar	BT-549 Breast Cancer Cells	[3]

spindle
formation.

Mechanism of Action and Signaling Pathway

AZ82 functions by selectively binding to the KIFC1/microtubule binary complex in an ATP-competitive manner.[1] This inhibition of the KIFC1 motor protein's ATPase activity prevents the clustering of extra centrosomes, a survival mechanism for many cancer cells. The failure to cluster these centrosomes leads to the formation of multipolar spindles during mitosis, resulting in improper chromosome segregation and subsequent cell death.



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Caption: Mechanism of **AZ82** in breast cancer cells with amplified centrosomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings. The following are representative protocols based on the initial study of **AZ82**.

KIFC1 ATPase Activity Assay

This assay is used to determine the effect of **AZ82** on the enzymatic activity of the KIFC1 motor protein.

- Reagents and Materials:
 - Purified human KIFC1 motor domain protein.
 - Microtubules (polymerized from tubulin).
 - Paclitaxel (to stabilize microtubules).
 - ATP.
 - Assay buffer (e.g., 15 mM PIPES pH 7.0, 1 mM MgCl₂, 20 μM Paclitaxel).
 - ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
 - **AZ82** at various concentrations.
 - 1536-well microtiter plates.
- Procedure:
 1. Prepare a reaction mixture containing assay buffer, microtubules, ATP, and KIFC1 protein.
 2. Add 2.5 μL of the reaction mixture to each well of a 1536-well plate.
 3. Add **AZ82** at the desired final concentrations to the wells. Include a DMSO control.
 4. Incubate the plates at room temperature for 1 hour.
 5. Stop the reaction and detect the amount of ADP produced using an ADP detection kit according to the manufacturer's instructions.
 6. Measure the luminescence signal, which is proportional to the ADP generated and thus the ATPase activity.
 7. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **AZ82** concentration.

Cell Culture of BT-549 Breast Cancer Cells

BT-549 is a human breast ductal carcinoma cell line known to have amplified centrosomes.

- Reagents and Materials:
 - BT-549 cells.
 - DMEM-F12 medium.
 - Fetal Bovine Serum (FBS), 10%.
 - Penicillin-Streptomycin solution.
 - Trypsin-EDTA solution.
 - Cell culture flasks and plates.
- Procedure:
 1. Culture BT-549 cells in DMEM-F12 medium supplemented with 10% FBS and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
 2. Subculture the cells every 2-3 days or when they reach 80-90% confluency.
 3. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend them in fresh medium for plating.

Immunofluorescence Microscopy for Spindle Formation

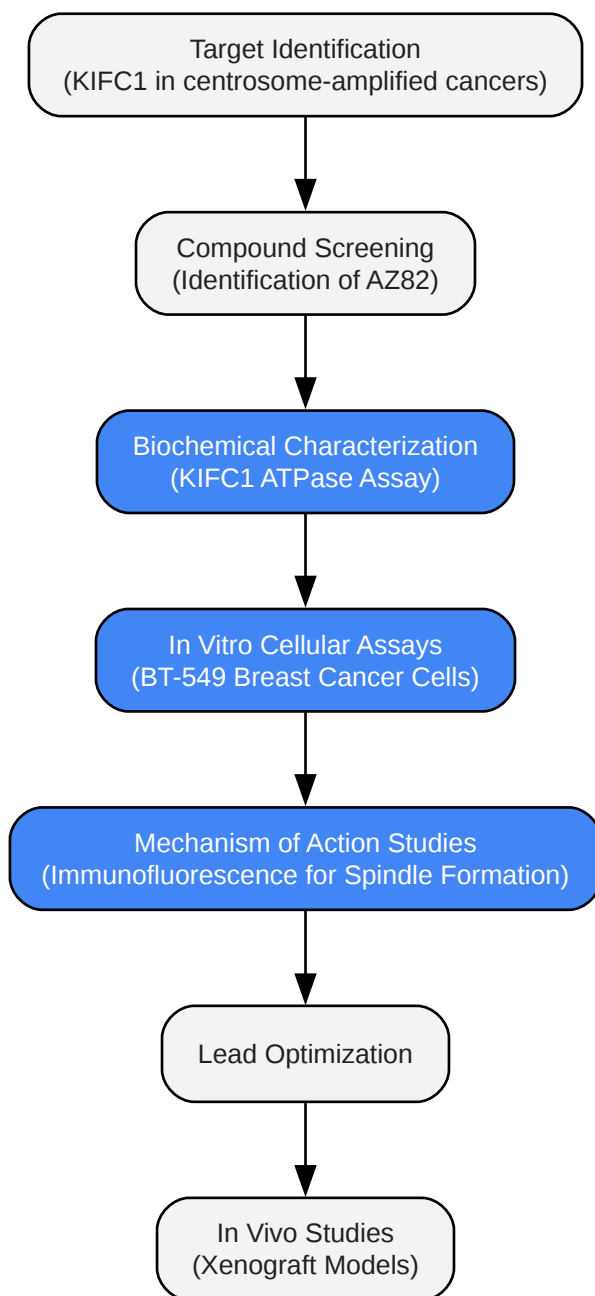
This protocol is used to visualize the mitotic spindles in BT-549 cells after treatment with **AZ82**.

- Reagents and Materials:
 - BT-549 cells cultured on coverslips.
 - **AZ82**.
 - Fixative (e.g., 4% paraformaldehyde or cold methanol).
 - Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

- Blocking buffer (e.g., 5% BSA in PBS).
- Primary antibody: anti- α -tubulin antibody.
- Secondary antibody: fluorescently-conjugated anti-mouse IgG.
- Nuclear stain (e.g., DAPI).
- Mounting medium.
- Procedure:
 1. Seed BT-549 cells on coverslips and allow them to adhere overnight.
 2. Treat the cells with various concentrations of **AZ82** (e.g., 0.4 to 1.2 μ M) or DMSO as a control for a specified time (e.g., 24 hours).
 3. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.
 4. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
 5. Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
 6. Incubate the cells with the primary anti- α -tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
 7. Wash the cells with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
 8. Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
 9. Mount the coverslips onto microscope slides using a mounting medium.
 10. Visualize the mitotic spindles using a fluorescence microscope and quantify the percentage of cells with multipolar spindles.

Experimental Workflow

The following diagram illustrates the typical workflow for the initial preclinical evaluation of **AZ82** in breast cancer models.



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Caption: Preclinical evaluation workflow for the KIFC1 inhibitor **AZ82**.

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